

An In-Depth Technical Guide to 5,6-Difluoropyridine-3-Carboxylic Acid

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Compound of Interest

Compound Name: 5,6-difluoropyridine-3-carboxylic
Acid

Cat. No.: B1312940

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Difluoropyridine-3-carboxylic acid, a fluorinated derivative of nicotinic acid, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two fluorine atoms on the pyridine ring, make it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic data for characterization, and an exploration of its potential biological activities.

Chemical and Physical Properties

5,6-Difluoropyridine-3-carboxylic acid, also known as 5,6-difluoronicotinic acid, possesses the molecular formula $C_6H_3F_2NO_2$ and a molecular weight of 159.09 g/mol. The presence of two electron-withdrawing fluorine atoms significantly influences the acidity and reactivity of the carboxylic acid group and the pyridine ring.

Table 1: Physicochemical Properties of **5,6-Difluoropyridine-3-Carboxylic Acid**

Property	Value	Reference
Molecular Formula	C ₆ H ₃ F ₂ NO ₂	
Molecular Weight	159.09 g/mol	
CAS Number	851386-33-9	
Appearance	White to off-white solid (typical)	
Predicted pKa	3.07 ± 0.10	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in polar organic solvents	[1]

Synthesis and Experimental Protocols

While various methods exist for the synthesis of fluorinated pyridines, a common strategy involves halogen exchange reactions.[2] A plausible synthetic route to **5,6-difluoropyridine-3-carboxylic acid** can be adapted from established procedures for analogous compounds. One potential pathway starts from a dichlorinated precursor.

Experimental Protocol: Synthesis of 5,6-Difluoropyridine-3-Carboxylic Acid

This protocol is a representative example and may require optimization.

Materials:

- 2,6-Dichloro-5-fluoronicotinic acid
- Potassium fluoride (spray-dried)
- Sulfolane (anhydrous)
- Hydrochloric acid

- Diethyl ether
- Magnesium sulfate (anhydrous)

Procedure:

- Fluorination: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 2,6-dichloro-5-fluoronicotinic acid (1 equivalent) and spray-dried potassium fluoride (2.5 equivalents). Add anhydrous sulfolane to the flask.
- Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water and acidify to pH 2-3 with concentrated hydrochloric acid.
- Extraction: Extract the aqueous solution with diethyl ether (3 x volume). Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

DOT Diagram: Synthesis Workflow



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Caption: A generalized workflow for the synthesis of **5,6-difluoropyridine-3-carboxylic acid**.

Spectroscopic Characterization

The structure of **5,6-difluoropyridine-3-carboxylic acid** can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for **5,6-Difluoropyridine-3-Carboxylic Acid**

Technique	Expected Chemical Shifts / Peaks
^1H NMR	δ 10-13 (s, 1H, -COOH), δ 8.0-9.0 (m, 2H, aromatic protons)
^{13}C NMR	δ 160-170 (-COOH), δ 120-160 (aromatic carbons, with C-F coupling)
^{19}F NMR	Resonances characteristic of fluorine atoms on a pyridine ring.
FT-IR (cm^{-1})	3300-2500 (broad, O-H stretch), 1710-1680 (C=O stretch), 1300-1200 (C-O stretch), 1100-1000 (C-F stretch)
Mass Spec (m/z)	159 (M^+)

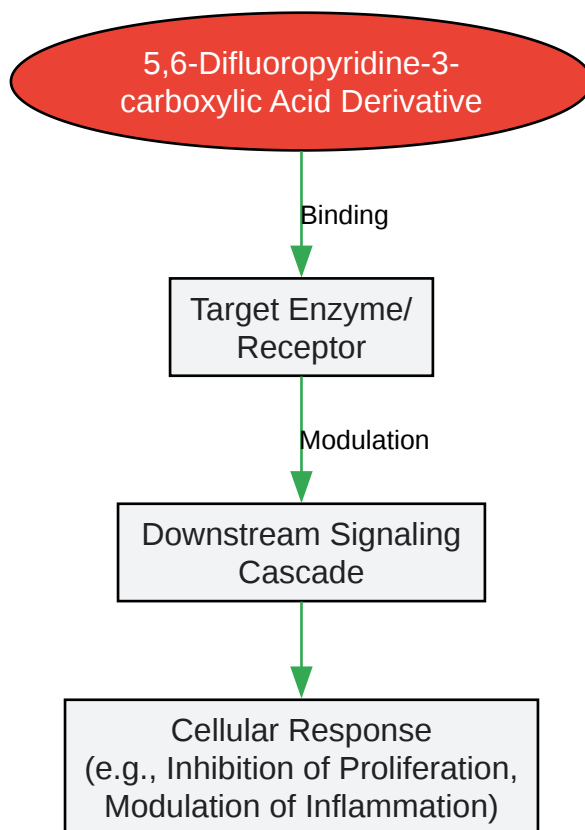
Note: The exact chemical shifts may vary depending on the solvent and concentration.

Biological Activity and Potential Applications

Fluorinated pyridine carboxylic acids are recognized as important pharmacophores in drug discovery. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While specific biological studies on **5,6-difluoropyridine-3-carboxylic acid** are limited in publicly available literature, its structural similarity to known bioactive molecules suggests several potential areas of application.

Pyridine carboxylic acid derivatives have been investigated for a wide range of therapeutic activities, including as antibacterial, anti-inflammatory, and anti-diabetic agents. The electron-withdrawing nature of the fluorine atoms in **5,6-difluoropyridine-3-carboxylic acid** can influence its interaction with biological targets, potentially leading to enhanced potency or selectivity.

DOT Diagram: Potential Biological Signaling Pathway Involvement



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Caption: A hypothetical signaling pathway involving a **5,6-difluoropyridine-3-carboxylic acid** derivative.

Further research is warranted to fully elucidate the biological activity profile and mechanism of action of **5,6-difluoropyridine-3-carboxylic acid** and its derivatives. Its availability as a versatile chemical intermediate opens up avenues for the development of novel therapeutic agents targeting a variety of diseases.

Conclusion

5,6-Difluoropyridine-3-carboxylic acid is a valuable fluorinated building block with significant potential in drug discovery and materials science. This guide has provided an overview of its fundamental properties, a representative synthetic protocol, and its expected spectroscopic characteristics. While detailed biological data for this specific compound is not yet widely available, the established importance of the fluorinated pyridine scaffold in medicinal chemistry

suggests that it is a promising starting point for the development of new and effective therapeutic agents. Further investigation into its biological activities is highly encouraged.

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